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molecular formula C12H29N5 B8419928 1,4,7,11,14-Pentaazacycloheptadecane

1,4,7,11,14-Pentaazacycloheptadecane

Cat. No. B8419928
M. Wt: 243.39 g/mol
InChI Key: BTPGLXUZVBRJLJ-UHFFFAOYSA-N
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Patent
US05874421

Procedure details

A mixture of 1,4,7,11,14-penta(p-toluenesulfonyl)-1,4,7,11,14-pentaazacyclopentadecane prepared as in Example 11C (26.3 g, 0.0258 mole) and concentrated H2SO4 (80 ml) was heated at 100° C. with stirring under a dry argon atmosphere for 72 h. To the resulting brown solution, ethanol (160 mL) was added dropwise with stirring at 0° C. followed by ethyl ether (400 ml). The resulting tan solid was filtered and dried in vacuo over P2O5. The tarry solid was then dissolved by the addition of 10N NaOH and the salts were removed by filtration. The solution was then extracted with CHCl3 (6×200 ml). The extracts were combined, dried (Na2SO4) and the solvent was removed in vacuo to give an oil which crystallized on standing. The crude product was dissolved in hexane and insoluble impurities were removed by filtration. Upon cooling to -20° C., 2.28 g (36% yield) of the product was obtained as colorless needles: mp 49°-51° C.; 1H NMR (CDCl3) δ 1.69 (m, 4 H), 1.78 (br s, 5 H), 2.76 (m, 20 H). Exact mass: (M+H)+ : calcd., 244. 2501; Found: 244.2557 (C12H30N5).
Name
1,4,7,11,14-penta(p-toluenesulfonyl)-1,4,7,11,14-pentaazacyclopentadecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 11C
Quantity
26.3 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Yield
36%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([N:10]2[CH2:24][N:23](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:22][CH2:21][N:20](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:19][CH2:18][CH2:17][N:16](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:15][CH2:14][N:13](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:12][CH2:11]2)(=O)=O)=CC=1.OS(O)(=O)=O.[CH2:71](O)[CH3:72]>C(OCC)C>[NH:16]1[CH2:17][CH2:18][CH2:19][NH:20][CH2:21][CH2:22][NH:23][CH2:72][CH2:71][CH2:24][NH:10][CH2:11][CH2:12][NH:13][CH2:14][CH2:15]1

Inputs

Step One
Name
1,4,7,11,14-penta(p-toluenesulfonyl)-1,4,7,11,14-pentaazacyclopentadecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CCN(CCN(CCCN(CCN(C1)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)C
Step Two
Name
Example 11C
Quantity
26.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
160 mL
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring under a dry argon atmosphere for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring at 0° C.
FILTRATION
Type
FILTRATION
Details
The resulting tan solid was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over P2O5
DISSOLUTION
Type
DISSOLUTION
Details
The tarry solid was then dissolved by the addition of 10N NaOH
CUSTOM
Type
CUSTOM
Details
the salts were removed by filtration
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with CHCl3 (6×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
crystallized
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in hexane
CUSTOM
Type
CUSTOM
Details
insoluble impurities were removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to -20° C.

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
N1CCNCCNCCCNCCNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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